Cas no 894049-07-1 (2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide)

2-Ethoxy-N-{2-[2-(4-fluorophenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a specialized organic compound featuring a triazolothiazole core substituted with a 4-fluorophenyl group and an ethoxybenzamide side chain. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of heterocyclic and fluorinated aromatic moieties, which are often associated with bioactivity. The compound’s design may offer advantages such as enhanced binding affinity or metabolic stability, making it a candidate for further investigation in drug discovery or crop protection research. Its synthesis and derivatization could provide insights into structure-activity relationships for targeted biological effects.
2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide structure
894049-07-1 structure
Product Name:2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide
CAS No:894049-07-1
MF:C21H19FN4O2S
MW:410.464566469193
CID:5515433
Update Time:2025-05-25

2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-ethoxy-N-[2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-
    • 2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide
    • Inchi: 1S/C21H19FN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27)
    • InChI Key: FXGWMVSCCDJGJG-UHFFFAOYSA-N
    • SMILES: C(NCCC1N2C(SC=1)=NC(C1=CC=C(F)C=C1)=N2)(=O)C1=CC=CC=C1OCC

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2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide Related Literature

Additional information on 2-ethoxy-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide

Comprehensive Analysis of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethylbenzamide (CAS No. 894049-07-1)

The compound 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethylbenzamide (CAS No. 894049-07-1) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a 1,2,4-triazolo[3,2-b][1,3]thiazole core with a 4-fluorophenyl substituent and an ethoxybenzamide side chain, making it a subject of interest in pharmaceutical and agrochemical research. This compound's potential applications span drug discovery, material science, and biochemical studies, aligning with current trends in small-molecule therapeutics and heterocyclic chemistry.

Recent advancements in AI-driven drug discovery have heightened interest in compounds like 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethylbenzamide. Researchers are exploring its interactions with biological targets, particularly in the context of kinase inhibition and GPCR modulation, which are hot topics in precision medicine. The presence of both fluorine and triazole moieties enhances its metabolic stability and binding affinity, addressing common challenges in bioavailability optimization—a frequent search query among medicinal chemists.

From a synthetic chemistry perspective, the compound's triazolothiazole scaffold offers opportunities for structure-activity relationship (SAR) studies. Its ethoxybenzamide group provides a versatile handle for derivatization, a feature often sought after in fragment-based drug design. Laboratories focusing on high-throughput screening frequently investigate such compounds for their potential as lead candidates in therapeutic development pipelines.

Environmental and regulatory considerations are also critical when discussing CAS No. 894049-07-1. The compound's fluorinated aromatic component aligns with green chemistry principles, as fluorine incorporation often reduces required dosages—a trending topic in sustainable pharmaceutical manufacturing. Analytical methods for its quantification, such as HPLC-MS and NMR spectroscopy, are frequently searched by quality control specialists, reflecting industry demand for robust characterization protocols.

In material science applications, the π-conjugated system of this molecule has drawn attention for potential use in organic electronics. Its heterocyclic architecture may contribute to charge transport properties, a subject of growing interest in flexible electronics research. Computational chemists often model such structures to predict electronic band gaps, connecting to popular searches about molecular modeling software and quantum chemical calculations.

The stability profile of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethylbenzamide under various conditions (pH, temperature, light exposure) is another area of practical importance. Formulation scientists frequently search for data on excipient compatibility and solid-state characterization—key considerations in drug product development. The compound's logP and solubility parameters are particularly relevant for preformulation studies.

Patent landscapes reveal growing intellectual property activity around triazolothiazole derivatives, with CAS 894049-07-1 representing a valuable scaffold for novel claims. This connects to frequent searches about chemical patent strategies and prior art analysis in the pharmaceutical industry. The compound's structural features offer multiple points for patentable modifications, addressing the industry's need for new chemical entities with improved profiles.

From a safety assessment perspective, preliminary studies suggest favorable in vitro toxicity profiles for related structures, though comprehensive ADMET studies remain essential—a recurring theme in preclinical research queries. The fluorophenyl-triazolothiazole combination appears in several clinical candidates, validating the scaffold's relevance in modern drug discovery paradigms.

In conclusion, 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethylbenzamide represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical architecture addresses current challenges in medicinal chemistry, materials science, and analytical methodology, making it a compelling subject for ongoing research and development efforts worldwide.

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